Diethyl tetradecylpropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl tetradecylpropanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of two ethyl groups attached to a tetradecyl chain, which is further connected to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl tetradecylpropanedioate typically involves the esterification of tetradecylpropanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Tetradecylpropanedioic acid+2EthanolH2SO4Diethyl tetradecylpropanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl tetradecylpropanedioate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Tetradecylpropanedioic acid.
Reduction: Tetradecylpropanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl tetradecylpropanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl tetradecylpropanedioate involves its interaction with various molecular targets. In biochemical systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. The pathways involved in these reactions are crucial for understanding its biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Another ester with similar reactivity but a shorter carbon chain.
Diethyl succinate: Similar ester structure but with a different central moiety.
Diethyl phthalate: An ester with aromatic properties, differing in structure and applications.
Uniqueness
Diethyl tetradecylpropanedioate is unique due to its long tetradecyl chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where longer carbon chains are advantageous, such as in the synthesis of surfactants and lubricants.
Properties
CAS No. |
54580-47-1 |
---|---|
Molecular Formula |
C21H40O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
diethyl 2-tetradecylpropanedioate |
InChI |
InChI=1S/C21H40O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19(20(22)24-5-2)21(23)25-6-3/h19H,4-18H2,1-3H3 |
InChI Key |
GESHRHVYCSRGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.